Methyl 7-((4-aminophenyl)thio)heptanoate
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Overview
Description
Methyl 7-((4-aminophenyl)thio)heptanoate is an organic compound with a complex structure that includes both an ester and a thioether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-((4-aminophenyl)thio)heptanoate typically involves the reaction of 4-aminothiophenol with methyl 7-bromoheptanoate. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-((4-aminophenyl)thio)heptanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, secondary amines.
Scientific Research Applications
Methyl 7-((4-aminophenyl)thio)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 7-((4-aminophenyl)thio)heptanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The thioether and ester groups can participate in various biochemical interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl heptanoate: A simpler ester with similar structural features but lacking the thioether and amino groups.
4-Aminothiophenol: Contains the amino and thioether groups but lacks the ester functionality.
Uniqueness
Methyl 7-((4-aminophenyl)thio)heptanoate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 7-(4-aminophenyl)sulfanylheptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-17-14(16)6-4-2-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNUJVLFAOBYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCSC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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